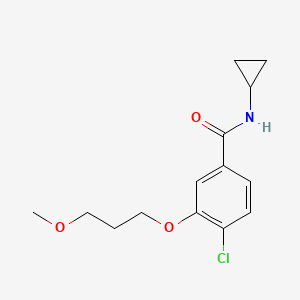
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol . It is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxypropoxy group attached to a benzamide core . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride.
Cyclopropylation: The 4-chlorobenzoyl chloride is then reacted with cyclopropylamine to form 4-chloro-N-cyclopropylbenzamide.
Methoxypropoxylation: Finally, the 4-chloro-N-cyclopropylbenzamide is reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and methoxypropoxy groups.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can be compared with other similar compounds, such as:
4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound has a similar benzamide core but different substituents, leading to distinct chemical and biological properties.
4-Chloro-N-cyclopropylbenzamide: Lacks the methoxypropoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
920296-68-0 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide |
InChI |
InChI=1S/C14H18ClNO3/c1-18-7-2-8-19-13-9-10(3-6-12(13)15)14(17)16-11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,16,17) |
InChI Key |
BBAACBYZEWIEOT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C(=O)NC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
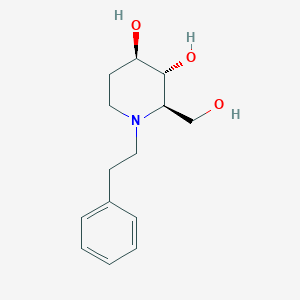
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
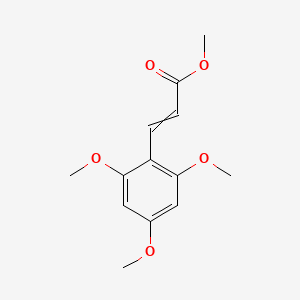
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)

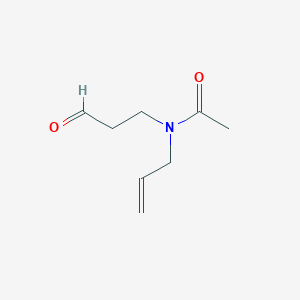
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
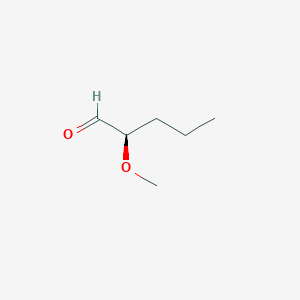
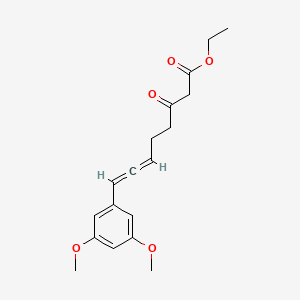
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
